molecular formula C11H13N3O B11809241 4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline

4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B11809241
M. Wt: 203.24 g/mol
InChI Key: XQWRDWGOQHIANC-UHFFFAOYSA-N
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Description

4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to the presence of both the methoxy group and the methyl-substituted pyrazole ring.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-methoxy-3-(1-methylpyrazol-4-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-14-7-8(6-13-14)10-5-9(12)3-4-11(10)15-2/h3-7H,12H2,1-2H3

InChI Key

XQWRDWGOQHIANC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC(=C2)N)OC

Origin of Product

United States

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